molecular formula C7H7N3 B148195 2-Amino-2-(pyridin-3-yl)acetonitrile CAS No. 131988-63-1

2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No.: B148195
CAS No.: 131988-63-1
M. Wt: 133.15 g/mol
InChI Key: SGCPBVKKDRXBIB-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-3-yl)acetonitrile: is an organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2-(pyridin-3-yl)acetonitrile is the M2 muscarinic receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps to slow the heart rate and increase digestive secretions.

Mode of Action

This compound acts as an agonist at the M2 muscarinic receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, acetylcholine.

Biochemical Pathways

Upon activation of the M2 receptor, a series of biochemical events occur. The activated receptor inhibits adenylate cyclase, reducing the production of cyclic AMP. This leads to a decrease in the activity of protein kinase A, ultimately resulting in decreased heart rate and increased digestive secretions .

Result of Action

The activation of the M2 receptor by this compound results in a decrease in heart rate and an increase in digestive secretions . This can be beneficial in conditions where a slower heart rate is desired, or where increased digestive activity is needed.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for amino(pyridin-3-yl)acetonitrile typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(pyridin-3-yl)acetonitrile is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of selective muscarinic agonists. This property makes it particularly valuable in the development of diagnostic and therapeutic agents for neurological conditions .

Properties

IUPAC Name

2-amino-2-pyridin-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCPBVKKDRXBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569696
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131988-63-1
Record name Amino(pyridin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (240 mg, 6.4 mmol) was added to a solution of 3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (0.60 g, 1.6 mmol) in ethanol (99.9%, 20 ml) and the reaction mixture was stirred at 0° C. for 1 h. After evaporation the residue was dissolved in water and extracted with ethyl acetate. The dried organic phases were evaporated and the residue purified by column chromatography (SiO2, eluent: ethyl acetate/methanol (4:1)). The title compound was crystallized as the oxalate salt from acetone to yield 280 mg (M.p 158° C.; M+ : 253; Compound 4).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
3-(4-butoxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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